Phase 2 Clinical Remission: Mongersen Sodium vs. Placebo in Active Crohn's Disease
In a pivotal Phase 2 trial, mongersen sodium demonstrated a statistically significant and dose-dependent increase in clinical remission rates compared to placebo [1]. The highest dose (160 mg/day) achieved a 65% remission rate versus 10% for placebo, representing a 55-percentage-point absolute difference [2]. This effect was observed after only a 2-week treatment period [3]. In contrast, the subsequent Phase 3 trial (which used different manufacturing batches [4]) showed no significant difference in clinical remission at Week 12 between the pooled GED-0301 group (22.8%) and placebo (25.0%) (P=0.6210) [5].
| Evidence Dimension | Clinical Remission Rate (CDAI <150) at Primary Endpoint |
|---|---|
| Target Compound Data | Phase 2: 65% (160 mg), 55% (40 mg); Phase 3: 22.8% (pooled GED-0301 arms) |
| Comparator Or Baseline | Placebo: 10% (Phase 2); 25.0% (Phase 3) |
| Quantified Difference | Phase 2, 160 mg vs. Placebo: +55 percentage points (P<0.001); Phase 3: -2.2 percentage points (P=0.6210) |
| Conditions | Phase 2: 2-week treatment, 166 patients; Phase 3: 12-week primary endpoint, 701 patients, randomized, double-blind, placebo-controlled trial |
Why This Matters
This data highlights the critical importance of batch identity and stereochemical consistency for mongersen sodium, demonstrating that procurement of a validated, high-activity batch is essential for achieving the pharmacological effect reported in Phase 2.
- [1] Monteleone G, Neurath MF, Ardizzone S, et al. Mongersen, an Oral SMAD7 Antisense Oligonucleotide, and Crohn's Disease. N Engl J Med. 2015;372(12):1104-1113. doi:10.1056/NEJMoa1407250 View Source
- [2] Monteleone G, Neurath MF, Ardizzone S, et al. Mongersen, an Oral SMAD7 Antisense Oligonucleotide, and Crohn's Disease. N Engl J Med. 2015;372(12):1104-1113. doi:10.1056/NEJMoa1407250 View Source
- [3] Monteleone G, Neurath MF, Ardizzone S, et al. Mongersen, an Oral SMAD7 Antisense Oligonucleotide, and Crohn's Disease. N Engl J Med. 2015;372(12):1104-1113. doi:10.1056/NEJMoa1407250 View Source
- [4] Marafini I, Monteleone G. Inhomogeneous Diastereomeric Composition of Mongersen Antisense Phosphorothioate Oligonucleotide Preparations and Related Pharmacological Activity Impairment. Nucleic Acid Ther. 2022;32(1):8-15. doi:10.1089/nat.2021.0062 View Source
- [5] Sands BE, Feagan BG, Sandborn WJ, et al. Mongersen (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study. Am J Gastroenterol. 2020;115(5):738-745. doi:10.14309/ajg.0000000000000493 View Source
